molecular formula C9H15ClF3NO B2428689 (1R,2S,4R,5R)-5-Methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride CAS No. 2375250-32-9

(1R,2S,4R,5R)-5-Methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride

Cat. No.: B2428689
CAS No.: 2375250-32-9
M. Wt: 245.67
InChI Key: KTAZXUFOAAHTSX-HZIXLPQISA-N
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Description

(1R,2S,4R,5R)-5-Methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride: is a complex organic compound characterized by its bicyclic structure and the presence of a methoxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving multiple steps. One common method includes the use of starting materials such as bicyclo[2.2.1]heptane derivatives, which undergo various chemical reactions to introduce the methoxy and trifluoromethyl groups. Reaction conditions typically involve the use of strong bases or acids, and specific catalysts to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high purity and yield. The process may also include the use of continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biological molecules.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the methoxy and trifluoromethyl groups can influence its binding affinity and selectivity towards certain receptors or enzymes. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

This compound can be compared with other similar bicyclic compounds, such as (1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride and (1S,5S)-2-Methyl-5-((R)-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hex-2-ene

List of Similar Compounds

  • (1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride

  • (1S,5S)-2-Methyl-5-((R)-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hex-2-ene

Properties

IUPAC Name

(1R,2S,4R,5R)-5-methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO.ClH/c1-14-8(9(10,11)12)4-5-2-6(8)3-7(5)13;/h5-7H,2-4,13H2,1H3;1H/t5-,6-,7+,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAZXUFOAAHTSX-HZIXLPQISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2CC1CC2N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@]1(C[C@H]2C[C@@H]1C[C@@H]2N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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